3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione
Overview
Description
3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione is a chemical compound known for its unique structure and properties It belongs to the class of imidazolidine-2,4-diones, which are characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione typically involves the reaction of 4-chlorobenzyl chloride with 5,5-dimethylhydantoin in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an organic solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to hydroxyl groups, resulting in the formation of diols.
Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenylmethyl group, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Imidazolidine-2,4-dione derivatives with additional functional groups.
Reduction: Diols with hydroxyl groups replacing the carbonyl groups.
Substitution: Compounds with nucleophiles replacing the chlorine atom in the 4-chlorophenylmethyl group.
Scientific Research Applications
3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites of enzymes, thereby modulating their activity. The presence of the 4-chlorophenylmethyl group enhances its binding affinity and specificity towards certain molecular targets. Additionally, the compound may interfere with cellular pathways by altering the function of key proteins or signaling molecules.
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhydantoin: A precursor in the synthesis of 3-[(4-Chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione, known for its antimicrobial properties.
4-Chlorobenzyl Chloride: Another precursor, commonly used in organic synthesis for introducing the 4-chlorophenylmethyl group.
Imidazolidine-2,4-dione Derivatives: Compounds with similar core structures but different substituents, exhibiting diverse biological and chemical properties.
Uniqueness
This compound stands out due to the presence of both the 4-chlorophenylmethyl group and the 5,5-dimethyl groups, which confer unique reactivity and potential applications. Its ability to undergo various chemical reactions and its potential as a versatile building block in organic synthesis make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-[(4-chlorophenyl)methyl]-5,5-dimethylimidazolidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O2/c1-12(2)10(16)15(11(17)14-12)7-8-3-5-9(13)6-4-8/h3-6H,7H2,1-2H3,(H,14,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APUOOWGEDADPNG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001177028 | |
Record name | 3-[(4-Chlorophenyl)methyl]-5,5-dimethyl-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
860787-34-4 | |
Record name | 3-[(4-Chlorophenyl)methyl]-5,5-dimethyl-2,4-imidazolidinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=860787-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[(4-Chlorophenyl)methyl]-5,5-dimethyl-2,4-imidazolidinedione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001177028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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